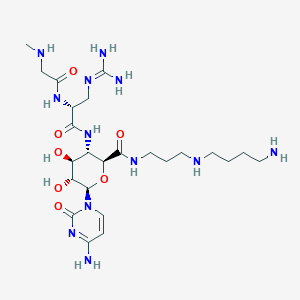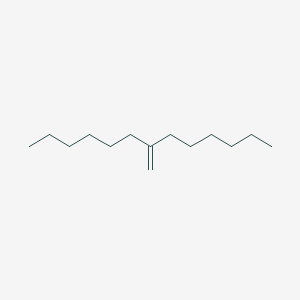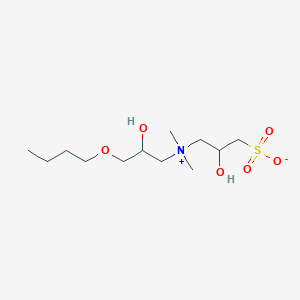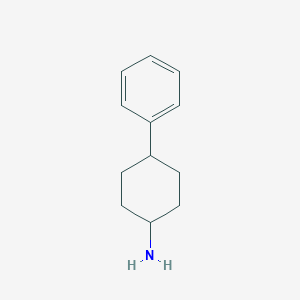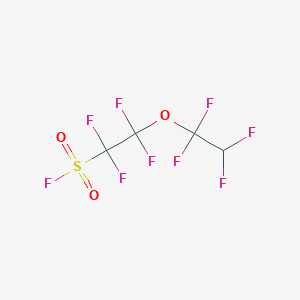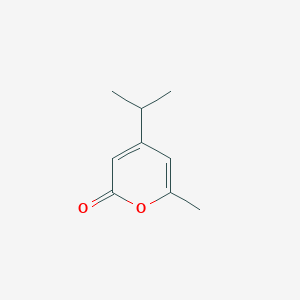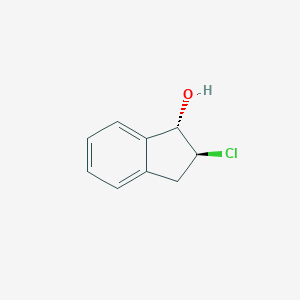
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound that has been of great interest to the scientific community due to its potential applications in various fields. This compound is a chiral molecule with a molecular formula of C9H9ClO and a molecular weight of 170.62 g/mol.
Mecanismo De Acción
The mechanism of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is not well understood. However, it is believed that this compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors, in the body. The exact molecular targets and mechanisms of action of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol are currently under investigation.
Efectos Bioquímicos Y Fisiológicos
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase, which are involved in the regulation of neurotransmitters in the brain. In vivo studies have shown that (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol can improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its high enantioselectivity, which makes it a valuable chiral building block for the synthesis of other chiral compounds. Another advantage is its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. However, one of the limitations of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol is its relatively low solubility in water, which can make it difficult to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the research on (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol. One direction is to further investigate the mechanism of action of this compound and identify its molecular targets in the body. Another direction is to explore the potential applications of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol in other fields, such as agriculture and environmental science. Additionally, future research could focus on developing new synthesis methods for (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol that are more efficient and environmentally friendly.
Métodos De Síntesis
The synthesis method of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol involves the reaction of 2-chloroacetaldehyde with cyclohexenone in the presence of a chiral catalyst. The chiral catalyst used in this reaction is usually a chiral ligand, such as BINAP, which helps to control the stereochemistry of the product. The reaction proceeds via a Michael addition followed by an intramolecular aldol reaction, resulting in the formation of (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol with high enantioselectivity.
Aplicaciones Científicas De Investigación
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In organic synthesis, (1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol has been used as a chiral building block for the synthesis of other chiral compounds. In material science, this compound has been used as a precursor for the synthesis of various functional materials, such as liquid crystals and polymers.
Propiedades
Número CAS |
19598-10-8 |
|---|---|
Nombre del producto |
(1S,2S)-2-Chloro-2,3-dihydro-1H-inden-1-ol |
Fórmula molecular |
C9H9ClO |
Peso molecular |
168.62 g/mol |
Nombre IUPAC |
(1S,2S)-2-chloro-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H9ClO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5H2/t8-,9-/m0/s1 |
Clave InChI |
SKUCQUAQEKVSAQ-IUCAKERBSA-N |
SMILES isomérico |
C1[C@@H]([C@H](C2=CC=CC=C21)O)Cl |
SMILES |
C1C(C(C2=CC=CC=C21)O)Cl |
SMILES canónico |
C1C(C(C2=CC=CC=C21)O)Cl |
Sinónimos |
1-HYDROXY-2-CHLOROINDANE, TRANS ISOMER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



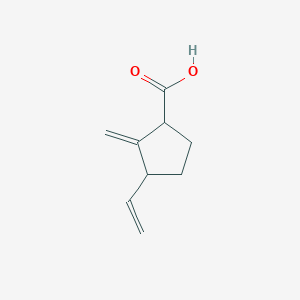
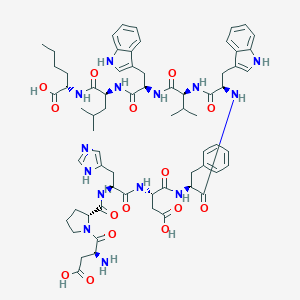
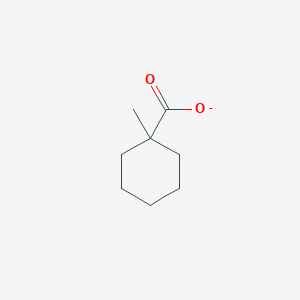
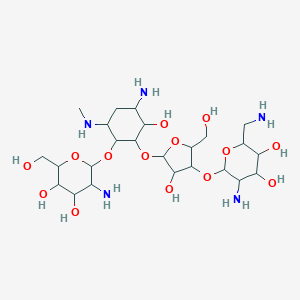
![5H-[1,3]dioxolo[4,5-f]indole-6-carboxylic acid](/img/structure/B9081.png)
![9,10-Anthracenedione, 1-(methylamino)-4-[(3-methylphenyl)amino]-](/img/structure/B9082.png)
